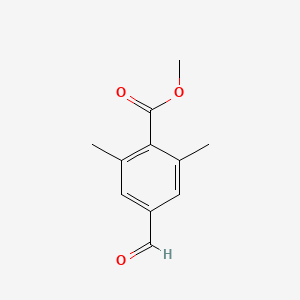
Methyl 4-formyl-2,6-dimethylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-formyl-2,6-dimethylbenzoate is an organic compound with the molecular formula C11H12O3 It is a derivative of benzoic acid, characterized by the presence of a formyl group at the 4-position and two methyl groups at the 2- and 6-positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 4-formyl-2,6-dimethylbenzoate can be synthesized through several methods. One common approach involves the formylation of methyl 2,6-dimethylbenzoate using Vilsmeier-Haack reaction conditions. This reaction typically employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-formyl-2,6-dimethylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), often in the presence of catalysts or under controlled temperatures.
Major Products Formed
Oxidation: Methyl 4-carboxy-2,6-dimethylbenzoate.
Reduction: Methyl 4-hydroxymethyl-2,6-dimethylbenzoate.
Substitution: Various halogenated or nitrated derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-formyl-2,6-dimethylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of methyl 4-formyl-2,6-dimethylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in nucleophilic addition reactions, while the methyl groups can influence the compound’s hydrophobic interactions and overall stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2,4-dihydroxy-3,6-dimethylbenzoate: Similar in structure but with hydroxyl groups instead of a formyl group.
Methyl 4-hydroxy-2,6-dimethylbenzoate: Contains a hydroxyl group at the 4-position instead of a formyl group.
Methyl 4-methoxy-2,6-dimethylbenzoate: Features a methoxy group at the 4-position instead of a formyl group.
Uniqueness
The formyl group can undergo specific reactions, such as nucleophilic addition, that are not possible with hydroxyl or methoxy groups .
Eigenschaften
Molekularformel |
C11H12O3 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
methyl 4-formyl-2,6-dimethylbenzoate |
InChI |
InChI=1S/C11H12O3/c1-7-4-9(6-12)5-8(2)10(7)11(13)14-3/h4-6H,1-3H3 |
InChI-Schlüssel |
YDEBOIHJQFXXBK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1C(=O)OC)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5Z)-5-[(5E)-3-ethyl-5-[(2E)-2-(3-ethyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-1,3-thiazolidin-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B13133266.png)
![4'-Methyl[2,2'-bipyridine]-5-carboxylic acid](/img/structure/B13133269.png)
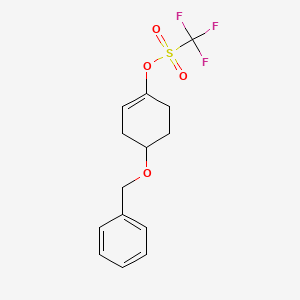

![3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B13133296.png)
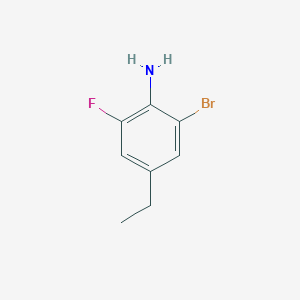
![Platinum,[1-[[3-[(2-aminoethyl)amino]propyl]amino]-9,10-anthracenedione]dichloro](/img/structure/B13133310.png)
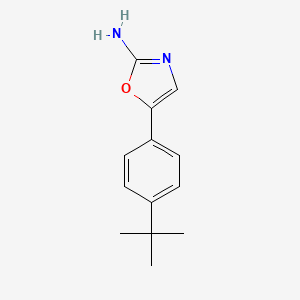

![2'-((7-Methoxy-9H-fluoren-2-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13133323.png)
![Octyl3-fluorothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B13133326.png)
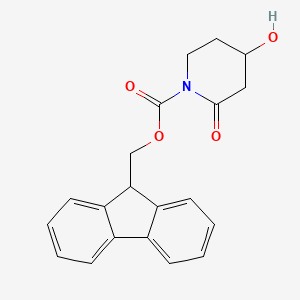

![15,15,30,30-Tetrakis(4-hexylphenyl)-5,8,12,20,23,27-hexathianonacyclo[16.12.0.03,16.04,14.06,13.07,11.019,29.021,28.022,26]triaconta-1(18),2,4(14),6(13),7(11),9,16,19(29),21(28),22(26),24-undecaene-9,24-dicarbaldehyde](/img/structure/B13133340.png)
